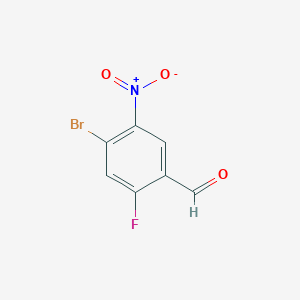
7-Bromoquinoline-4-carboxylic acid
Vue d'ensemble
Description
7-Bromoquinoline-4-carboxylic acid is a chemical compound with the CAS number 31009-04-8 . It has a molecular weight of 252.07 and its IUPAC name is 7-bromo-4-quinolinecarboxylic acid . It is a solid substance that is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of 7-Bromoquinoline-4-carboxylic acid involves decarboxylation by refluxing a compound in nitrobenzene overnight . The reaction mixture is then pressurized and the resulting solid is crystallized from hexane to yield a brown solid .Molecular Structure Analysis
The molecular structure of 7-Bromoquinoline-4-carboxylic acid consists of a quinoline ring with a bromine atom at the 7th position and a carboxylic acid group at the 4th position . The InChI key for this compound is ZIFXOUMGHUOZED-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
7-Bromoquinoline-4-carboxylic acid has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.62 .Applications De Recherche Scientifique
Photolabile Protecting Group
7-Bromoquinoline derivatives, specifically 8-bromo-7-hydroxyquinoline (BHQ), have been identified as effective photolabile protecting groups for carboxylic acids. BHQ shows greater photon quantum efficiency compared to other esters and is sensitive enough for multiphoton-induced photolysis in vivo. Its increased solubility and low fluorescence make it useful as a caging group for biological messengers, beneficial in studying biological processes in a controlled manner (Fedoryak & Dore, 2002).
Synthesis of Novel Quinolines
7-Bromoquinoline-4-carboxylic acid is utilized in the synthesis of novel quinolines. For example, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved using a modified Conrad-Limpach procedure. This showcases the compound’s utility in complex organic synthesis, contributing to the creation of new chemical entities (Dumont & Slegers, 2010).
Fluorescent Brightening Agents
Quinoline derivatives including 7-bromoquinoline-4-carboxylic acid have applications in the development of fluorescent brightening agents. These agents are significant in various industrial applications, particularly in enhancing the brightness of fabrics or papers by absorbing UV light and re-emitting it as visible light (Rangnekar & Shenoy, 1987).
Antimicrobial Activity
7-Bromoquinoline-4-carboxylic acid derivatives have shown promising results in antimicrobial activity. Microwave-irradiated synthesis of these derivatives has led to compounds that are active against a broad spectrum of microorganisms, including Streptococcus pyogenes and Pseudomonas aeruginosa. This highlights the potential use of 7-bromoquinoline-4-carboxylic acid in developing new antimicrobial agents (Bhatt & Agrawal, 2010).
Radiochemical Studies
The synthesis of radiolabeled derivatives of 7-bromoquinoline-4-carboxylic acid, such as [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, is of interest for Single Photon Emission Computed Tomography (SPECT) studies. These compounds are potential tracers for studying the N-methyl-D-aspartate receptor in the human brain, illustrating the application in neuroscientific research (Dumont & Slegers, 1996).
Derivatization Reagent for Biological Carboxylic Acids
Bromoquinolinium reagents derived from 7-bromoquinoline-4-carboxylic acid are used for the analysis of carboxylic acids in biological samples. These reagents enable efficient reaction with carboxylic acids and facilitate easy identification due to the characteristic bromine isotope pattern in mass spectra. This application is particularly important in the qualitative and quantitative analysis of carboxylic acids in biological contexts (Mochizuki et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-bromoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXOUMGHUOZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594218 | |
| Record name | 7-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinoline-4-carboxylic acid | |
CAS RN |
31009-04-8 | |
| Record name | 7-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



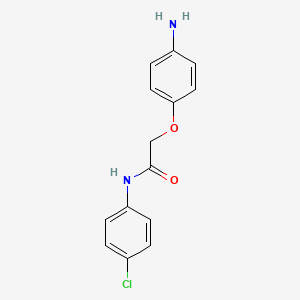
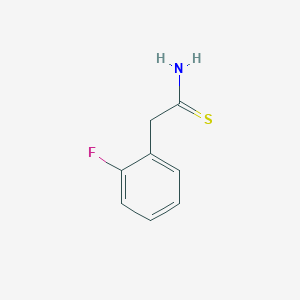
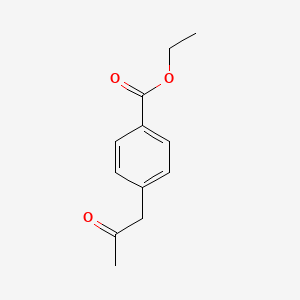
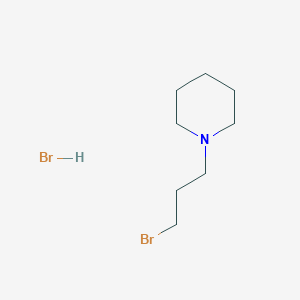


![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

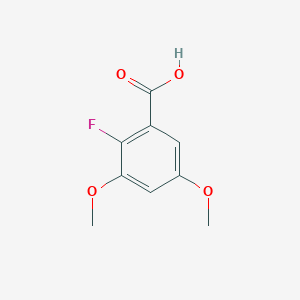
![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)
